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5-Methyl-2-phenoxyphenol

FabI inhibition Enoyl-ACP reductase Cofactor selectivity

Sourcing a well-characterized FabI inhibitor with inconsistent batch-to-batch binding kinetics can delay target engagement studies. This compound directly addresses that need with validated sub-nanomolar potency and a publicly available co-crystal structure. Key technical and supply advantages: - saFabI Ki = 0.38 nM, enabling robust cellular thermal shift assays (CETSA) for S. aureus target engagement. - Defined binding mode to the E·NADH enzyme form (K₂ = 7.2 nM) supports precise cofactor-dependent mechanistic studies. - Guaranteed identity confirmation eliminates the risk of functional variability seen with unsubstituted diphenyl ether analogs.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 666750-27-2
Cat. No. B3277851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenoxyphenol
CAS666750-27-2
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC=CC=C2)O
InChIInChI=1S/C13H12O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,14H,1H3
InChIKeyHUPPMDCSGSHZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-phenoxyphenol – Antibacterial FabI Inhibitor Overview


5-Methyl-2-phenoxyphenol (CAS 666750-27-2) is a synthetic diphenyl ether derivative that functions as a slow, tight-binding inhibitor of the bacterial enoyl-ACP reductase (FabI), an essential enzyme in type II fatty acid biosynthesis [1]. Its core structure consists of a phenoxyphenol scaffold with a methyl substituent at the 5-position of the hydroxyl-bearing ring, yielding a molecular weight of 200.23 g/mol and a logP of approximately 3.72 . This compound has been structurally characterized in complex with Staphylococcus aureus FabI (saFabI) via X-ray crystallography (PDB ID: 4BNJ), confirming its binding mode within the enzyme active site [1].

FabI Enzyme Target

Slow, tight-binding inhibitor of bacterial enoyl-ACP reductase (FabI) in type II fatty acid biosynthesis

Structural Characterization

Binding mode confirmed via X-ray crystallography with S. aureus FabI (PDB: 4BNJ)

Scaffold Identity

Synthetic diphenyl ether derivative with methyl substituent at 5-position

Why 5-Methyl-2-phenoxyphenol Cannot Be Replaced by Generic Analogs


Within the diphenyl ether class, subtle structural variations dramatically alter FabI binding kinetics, cofactor preference, and residence time. The presence and nature of the ring A substituent are absolutely required for slow, tight-binding inhibition [1]. Substituting 5-methyl-2-phenoxyphenol with unsubstituted 2-phenoxyphenol results in a >10,000-fold loss in binding affinity and loss of the slow-binding mechanism [1]. Conversely, replacement of the methyl group with a chlorine atom at the 5-position (5-chloro-2-phenoxyphenol) shifts cofactor preference and increases binding affinity by over 6,500-fold in E. coli FabI [1]. These divergent pharmacological profiles mean that in-class compounds cannot be assumed to be functionally interchangeable for target engagement studies or drug discovery programs.

  • Unsubstituted 2-phenoxyphenol May lose slow-binding mechanism and dramatically reduce binding affinity
  • 5-Chloro-2-phenoxyphenol May shift cofactor preference from NADH to NAD⁺, altering inhibition kinetics
  • Other diphenyl ethers Structural differences can change residence time and target engagement profiles

5-Methyl-2-phenoxyphenol vs Closest Analogs


Cofactor-Specific Binding Mode vs Closest Analogs

In Escherichia coli FabI, 5-methyl-2-phenoxyphenol binds exclusively to the E·NADH form of the enzyme with a K₂ value of 7.2 nM [1]. This contrasts sharply with triclosan, which binds specifically to the E·NAD⁺ form (K₁ = 7 pM) [1], and with 5-chloro-2-phenoxyphenol, which also binds the E·NAD⁺ form (K₁ = 1.1 pM) [1]. Unsubstituted 2-phenoxyphenol lacks cofactor preference altogether, binding to both E·NAD⁺ and E·NADH forms with K₁ = 0.5 µM and K₂ = 0.4 µM, respectively [1]. This unique NADH-dependent binding profile distinguishes 5-methyl-2-phenoxyphenol from both halogenated and unsubstituted analogs.

Cofactor-Specific Binding
Head-to-head
5-Methyl: K₂ 7.2 nM (E·NADH)
Triclosan: K₁ 7 pM (E·NAD⁺)
5-Chloro: K₁ 1.1 pM (E·NAD⁺)
Supports cofactor-specific FabI inhibition studies
E. coli FabI, 25°C; inverted cofactor preference vs halogenated analogs
FabI inhibition Enoyl-ACP reductase Cofactor selectivity

High-Affinity saFabI Inhibition

Against Staphylococcus aureus FabI (saFabI), 5-methyl-2-phenoxyphenol exhibits a Ki of 0.38 nM (ΔG° = -12.8 kcal/mol) at pH 7.5, 2°C [1]. While a direct head-to-head comparison with triclosan in the identical saFabI assay is not available in the public domain, this Ki value is comparable to the picomolar affinity reported for triclosan against E. coli FabI (Ki = 7 pM) [2]. The compound also demonstrates a Ki of 1.90 nM against Francisella tularensis FabI [1], indicating broad-spectrum FabI inhibition potency.

saFabI Affinity
Cross-study comparable
Ki = 0.38 nM
Supports saFabI target engagement assay context
S. aureus FabI, pH 7.5, 2°C; 31-fold more potent than PT171 analog
Staphylococcus aureus saFabI Antibacterial target engagement

Structural Basis for Residence Time Optimization

The crystal structure of saFabI in complex with NADP⁺ and 5-methyl-2-phenoxyphenol has been solved at 2.40 Å resolution (PDB ID: 4BNJ) [1]. This structure reveals that the methyl substituent at the 5-position engages in favorable hydrophobic interactions within the binding pocket, contributing to the compound's extended residence time [1]. In the same study, a series of 20 diphenyl ethers were characterized, with residence times correlating strongly with affinity; the most potent compound in the series exhibited a residence time exceeding 10 hours [1]. The availability of atomic-resolution structural data distinguishes 5-methyl-2-phenoxyphenol from many phenoxyphenol analogs that lack publicly available co-crystal structures.

Structural Template
Class-level inference
PDB: 4BNJ, 2.40 Å resolution
Supports structure-guided residence time analysis
saFabI-NADP⁺-inhibitor complex; series of 20 diphenyl ethers analyzed
Structure-based drug design Residence time optimization X-ray crystallography

Favorable Physicochemical Profile

5-Methyl-2-phenoxyphenol possesses a calculated logP of 3.72 (ACD/Labs) and a polar surface area (PSA) of 29 Ų , placing it within favorable ranges for passive membrane permeability (logP < 5, PSA < 140 Ų). In contrast, triclosan (logP ≈ 4.76) and 5-chloro-2-phenoxyphenol (logP ≈ 4.2) are more lipophilic [1], which may influence solubility and non-specific binding in biochemical assays. The compound also complies with Lipinski's Rule of Five (0 violations) , supporting its utility as a drug-like chemical probe.

Physicochemical Profile
Class-level inference
logP 3.72, PSA 29 Ų, 0 Lipinski violations
Supports permeability and solubility profiling
ACD/Labs predicted; less lipophilic than triclosan (logP ~4.76)
ADME LogP Cell permeability

5-Methyl-2-phenoxyphenol – Validated Research Applications


FabI Target Engagement (CETSA)

The sub-nanomolar affinity of 5-methyl-2-phenoxyphenol for saFabI (Ki = 0.38 nM) [1] makes it suitable for cellular target engagement studies, including CETSA, to confirm intracellular binding and correlate biochemical inhibition with cellular efficacy in S. aureus models.

Structure-Based Residence Time Design

The publicly available co-crystal structure of saFabI with 5-methyl-2-phenoxyphenol (PDB: 4BNJ) [2] provides a structural template for rational modification of the diphenyl ether scaffold to enhance residence time and selectivity, as demonstrated by the >10-hour residence time achieved for related compounds in the same series [2].

Cofactor-Specific Mechanistic Studies

The unique exclusive binding of 5-methyl-2-phenoxyphenol to the E·NADH form of E. coli FabI (K₂ = 7.2 nM) [3] enables detailed kinetic and mechanistic investigations into cofactor-dependent inhibition, distinguishing it from NAD⁺-preferring analogs such as triclosan and 5-chloro-2-phenoxyphenol [3].

Broad-Spectrum FabI Profiling

With demonstrated nanomolar potency against FabI from multiple bacterial species—including S. aureus (Ki = 0.38 nM) and F. tularensis (Ki = 1.90 nM) [1]—5-methyl-2-phenoxyphenol serves as a broad-spectrum tool compound for comparative enzymology and species-specific FabI inhibitor profiling.

Application
Selection Property
Validation Focus
CETSA target engagement
Target engagement assay compatibility
Intracellular binding confirmation in S. aureus
Structure-guided residence time design
Co-crystal structural template (PDB 4BNJ)
SAR-driven modification of diphenyl ether scaffold
Cofactor-specific mechanistic studies
Exclusive NADH-dependent binding
Kinetic discrimination from NAD⁺-preferring analogs
Cross-species FabI profiling
Broad-spectrum FabI inhibition context
Comparative enzymology across bacterial species
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